Methyl [(methylamino)(phenyl)methyl]phosphonate
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Overview
Description
Methyl [(methylamino)(phenyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl ring and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(methylamino)(phenyl)methyl]phosphonate can be achieved through several methods. One common approach involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. Another method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and minimize reaction time. Catalysts, microwaves, or ultrasounds are often employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl [(methylamino)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphines .
Scientific Research Applications
Methyl [(methylamino)(phenyl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl [(methylamino)(phenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl [(methylamino)(phenyl)methyl]phosphonate include:
- Dithis compound
- Diethyl [(methylamino)(phenyl)methyl]phosphonate
- Phenyl [(methylamino)(phenyl)methyl]phosphonate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylamino group enhances its reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
59416-32-9 |
---|---|
Molecular Formula |
C9H13NO3P- |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
methoxy-[methylamino(phenyl)methyl]phosphinate |
InChI |
InChI=1S/C9H14NO3P/c1-10-9(14(11,12)13-2)8-6-4-3-5-7-8/h3-7,9-10H,1-2H3,(H,11,12)/p-1 |
InChI Key |
FFFXPOPJCFNEHP-UHFFFAOYSA-M |
Canonical SMILES |
CNC(C1=CC=CC=C1)P(=O)([O-])OC |
Origin of Product |
United States |
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